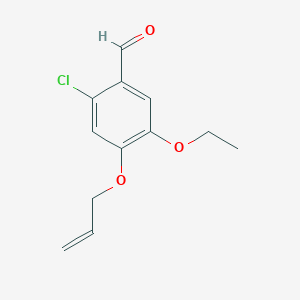

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde is a chemically synthesized molecule that may have potential applications in various fields such as flavoring agents or herbicides. While the specific compound is not directly studied in the provided papers, related compounds and their analyses can offer insights into the properties and behaviors that 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde might exhibit.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including oxidation and hydrolysis. For instance, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate of herbicides, was achieved through oxidation with chromium trioxide followed by hydrolysis with sodium bicarbonate, yielding a total yield of 71.6% . This suggests that similar methods could potentially be applied to synthesize 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde, with the possibility of optimizing the process to improve yield and purity.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using various spectroscopic techniques. For example, the study of 4-hexyloxy-3-methoxybenzaldehyde utilized density functional theory (DFT) to predict optimized geometry, vibrational frequencies, NMR chemical shifts, and UV-vis spectra . Similarly, the molecular complex formed by 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde was characterized by IR, NMR, elemental analysis, and UV–Vis absorption spectra, with XRD confirming the crystal structure . These methods could be applied to determine the molecular structure of 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde and understand its atomic packing and electronic properties.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives can be inferred from their chemical structure and substituent effects. Although the specific reactions of 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde are not discussed in the provided papers, the presence of the aldehyde group suggests it could undergo similar reactions to other benzaldehydes, such as nucleophilic addition or condensation reactions. The chloro and ethoxy substituents may also influence its reactivity and selectivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be significantly affected by their substituents. For example, the retention behavior of chlorinated 4-hydroxybenzaldehydes during gas-liquid chromatography was found to be influenced by the position and number of chlorine atoms . This indicates that the chloro substituent in 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde could similarly affect its chromatographic properties. Additionally, the physicochemical studies of the binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde revealed properties such as heat of fusion, entropy of fusion, and refractive index . These types of studies could be conducted on 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde to determine its thermal behavior, optical properties, and stability.

Applications De Recherche Scientifique

-

Application in High-Voltage Direct Current (HVDC) Cables

- Field : Material Science

- Summary : 4-allyloxy-2-hydroxybenzophenone (AHB), a compound with a similar structure, was grafted onto Polypropylene (PP) to improve its electrical properties . This is particularly useful for HVDC cable insulation, where PP is considered a promising material .

- Methods : The AHB was grafted onto PP via melt grafting. The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .

- Results : The maximum grafting yield obtained under the optimal grafting conditions was 0.94%. When the grafting yield was 0.73%, the grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength .

-

Application in Electrochemical Property Enhancement

- Field : Electrochemistry

- Summary : A functional fluorosulfate-based additive, 4-(allyloxy)phenyl fluorosulfate (APFS), was used to create elastic and thermally stable interfacial layers on electrodes .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The incorporation of APFS enhanced the electrochemical property of SiG-C/LiNi x Co y Mn 1−x−y O2 (NCM811) full cells .

- Application in Phase Transfer Catalysis

- Field : Organic Chemistry

- Summary : In a study, a new highly selective and effective phase transfer (PT) catalyst was used to improve the PT catalysis (PTC) method .

- Methods : The PTC method was improved with 50% NaOH(aq), the equimolar ratio of NaOH to diol, cyclohexane as solvent, and a new highly selective and effective PT catalyst .

- Results : The improvements resulted in 88% yield and 98% selectivity of 4-allyloxybutan-1-ol with minimal formation of allyl chloride hydrolysis by-products (<1%) .

-

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary : In a study, a compound similar to “4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” was used in the synthesis of complex organic molecules .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The incorporation of the compound improved the efficiency and selectivity of the synthesis process .

Orientations Futures

While specific future directions for “4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde” are not available, research into similar compounds is ongoing. For example, researchers have developed a photoenzyme for enantioselective [2+2] cycloadditions, opening up new possibilities for excited-state chemistry in protein active sites . Another study synthesized new azo-isoxazoline derivatives from aromatic aldehydes, hydroxylamine hydrochloride, and 4-(allyloxy)azobenzene .

Propriétés

IUPAC Name |

2-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKKQNMAJYLASY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366797 |

Source

|

| Record name | 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde | |

CAS RN |

692268-01-2 |

Source

|

| Record name | 4-(ALLYLOXY)-2-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)

![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)